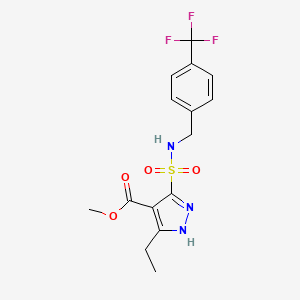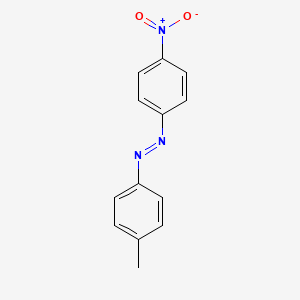
(4-Methylphenyl)(4-nitrophenyl)diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methylphenyl)(4-nitrophenyl)diazene is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazene group (N=N) linking two aromatic rings The specific structure of this compound includes a methyl group attached to one phenyl ring and a nitro group attached to the other phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)(4-nitrophenyl)diazene typically involves the diazotization of 4-nitroaniline followed by a coupling reaction with 4-methylaniline. The reaction conditions generally include:
Diazotization: 4-nitroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 4-methylaniline in an alkaline medium to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methylphenyl)(4-nitrophenyl)diazene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation or nitric acid (HNO3) for nitration.
Major Products Formed
Reduction: (4-Methylphenyl)(4-aminophenyl)diazene.
Oxidation: (4-Carboxyphenyl)(4-nitrophenyl)diazene.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
(4-Methylphenyl)(4-nitrophenyl)diazene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (4-Methylphenyl)(4-nitrophenyl)diazene involves its interaction with molecular targets through the diazene group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The nitro group can also participate in electron transfer reactions, contributing to the compound’s overall reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Methoxyphenyl)(4-nitrophenyl)diazene: Similar structure but with a methoxy group instead of a methyl group.
(4-Nitrophenyl)phenyl-diazene: Lacks the methyl group on the phenyl ring.
(4-Methylphenyl)(4-aminophenyl)diazene: Similar structure but with an amino group instead of a nitro group.
Uniqueness
(4-Methylphenyl)(4-nitrophenyl)diazene is unique due to the presence of both a methyl group and a nitro group on the aromatic rings. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
32968-59-5 |
|---|---|
Molekularformel |
C13H11N3O2 |
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
(4-methylphenyl)-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C13H11N3O2/c1-10-2-4-11(5-3-10)14-15-12-6-8-13(9-7-12)16(17)18/h2-9H,1H3 |
InChI-Schlüssel |
ILLZCQXUVXWGJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


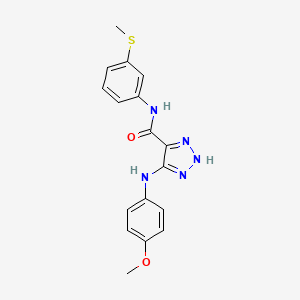
![N-(3-fluoro-4-methylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B11271019.png)

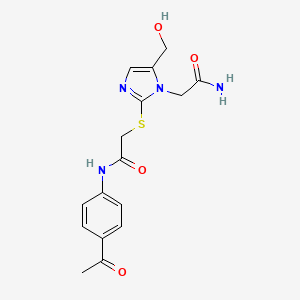
![N-(2,4-Dimethylphenyl)-2-[3-(4-methoxyphenyl)-6-oxo-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-A][1,3,5]triazin-7-YL]acetamide](/img/structure/B11271038.png)
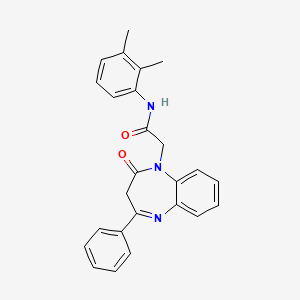
![N-(5-chloro-2-methylphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11271052.png)
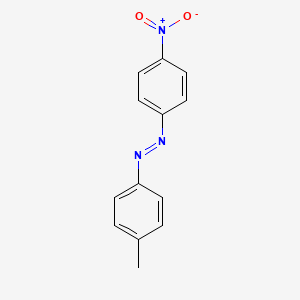
![3-(4-ethoxyphenyl)-5-methyl-9-(3-methylbutyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B11271062.png)
![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-(trifluoromethyl)benzamide](/img/structure/B11271063.png)
![ethyl 2-{3-(4-bromophenyl)-5-[(trifluoroacetyl)amino]-1H-pyrazol-1-yl}-1,3-thiazole-4-carboxylate](/img/structure/B11271064.png)
![1-(4-benzylpiperidin-1-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B11271066.png)
![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B11271083.png)
